molecular formula C16H13N B11540637 1-(2-Methylphenyl)isoquinoline

1-(2-Methylphenyl)isoquinoline

Cat. No.: B11540637
M. Wt: 219.28 g/mol
InChI Key: PCVCHIVLKSOTJT-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a 2-methylphenyl group attached to the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency. The choice of solvents and reaction conditions is critical to ensure the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic ring, leading to the formation of nitro or sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitroisoquinoline and sulfonic acid derivatives.

Scientific Research Applications

1-(2-Methylphenyl)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)isoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Methylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    1-Phenylisoquinoline: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2-Methylisoquinoline: The methyl group is attached directly to the isoquinoline ring, leading to different steric and electronic effects.

    1-(4-Methylphenyl)isoquinoline: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-(2-methylphenyl)isoquinoline

InChI

InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-11H,1H3

InChI Key

PCVCHIVLKSOTJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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